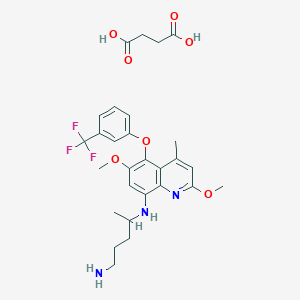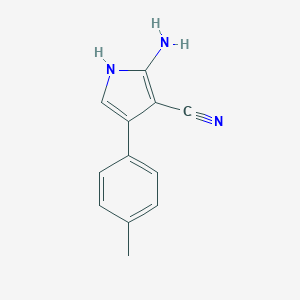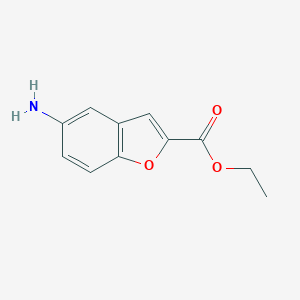
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole, also known as CB 1954, is a synthetic compound that has been extensively researched for its potential in cancer treatment. It was first synthesized in the 1950s by researchers at the University of Birmingham in the UK. Since then, it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mechanism of Action
As mentioned above, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 requires activation by a nitroreductase enzyme, which is overexpressed in many cancer cells. Once activated, this compound 1954 forms DNA cross-links, leading to cell death. This mechanism of action has been extensively studied and has been shown to be effective against a range of cancer cell lines.
Biochemical and Physiological Effects:
This compound 1954 has been shown to have both biochemical and physiological effects. Biochemically, it forms DNA cross-links, leading to cell death. Physiologically, it has been shown to inhibit tumor growth in animal models and has a favorable toxicity profile in humans.
Advantages and Limitations for Lab Experiments
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. It has also been extensively studied, making it a reliable tool for cancer research. However, this compound 1954 does have some limitations. It requires activation by a nitroreductase enzyme, which may not be present in all cancer cells. Additionally, the formation of DNA cross-links can lead to off-target effects, which may limit its use in some experiments.
Future Directions
There are several future directions for 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 research. One area of interest is the development of more potent nitroreductase enzymes to improve the activation of this compound 1954 in cancer cells. Another area of interest is the development of this compound 1954 analogs with improved selectivity and potency. Additionally, this compound 1954 may have potential in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for more clinical trials to determine the safety and efficacy of this compound 1954 in humans.
Synthesis Methods
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 is synthesized from 5-nitro-2-furaldehyde and 2-amino-4,5-dimethylthiazole. The resulting intermediate compound is then treated with sodium azide and acetic anhydride to produce this compound 1954. This synthesis method has been well established and is widely used in research labs.
Scientific Research Applications
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has been extensively studied for its potential in cancer treatment. It is a prodrug that requires activation by a nitroreductase enzyme, which is overexpressed in many cancer cells. Once activated, this compound 1954 forms DNA cross-links, leading to cell death. This mechanism of action has been shown to be effective against a range of cancer cell lines, including those that are resistant to conventional chemotherapy.
properties
CAS RN |
155474-51-4 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
[6-(aziridin-1-yl)-5,8-dihydroxy-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] acetate |
InChI |
InChI=1S/C15H17N3O4/c1-7-11(17-5-6-17)14(21)10-12(13(7)20)18-4-3-9(15(18)16-10)22-8(2)19/h9,20-21H,3-6H2,1-2H3 |
InChI Key |
IZFVBWAPABKWRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)N3CCC(C3=N2)OC(=O)C)O)N4CC4 |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)N3CCC(C3=N2)OC(=O)C)O)N4CC4 |
synonyms |
6-(1-aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 6-ADAD-1H-PBID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





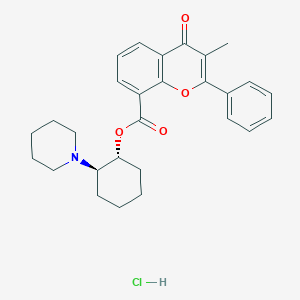
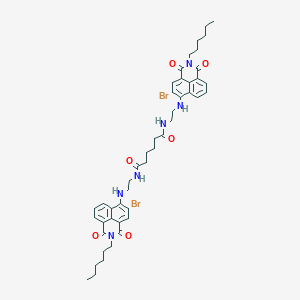
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
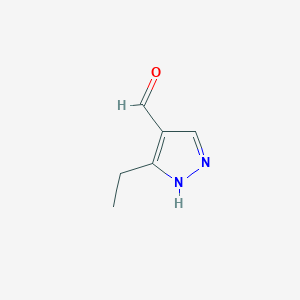
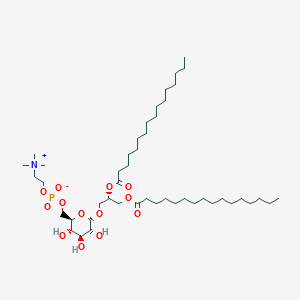
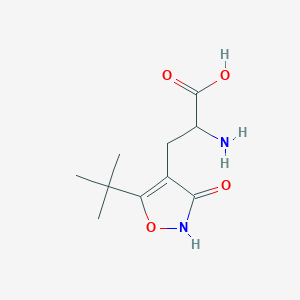
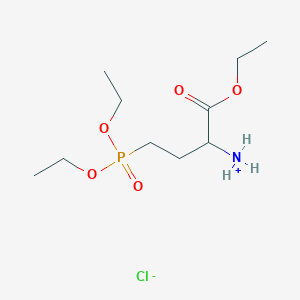
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
